N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,4-dimethoxybenzamide
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Description
The compound "N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,4-dimethoxybenzamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical reactions, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with varying yields. For instance, the synthesis of anti-emetic compounds with a dimethylaminoethoxy benzyl group resulted in a purified material with a 29% yield from carbon dioxide . This suggests that the synthesis of the compound might also involve multiple steps and could be optimized for better yields. The use of ionic liquids as a medium for synthesis is also highlighted, which offers advantages such as good yields and environmental friendliness .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods, including NMR, IR, and GC-MS, and confirmed by X-ray analysis . The presence of an N,O-bidentate directing group in a similar compound suggests that the compound may also possess structural motifs suitable for metal-catalyzed C–H bond functionalization reactions . Additionally, the barrier to rotation around the carbon-amino nitrogen bond in analogously substituted compounds has been studied, providing insights into the conformational flexibility of the compound .
Chemical Reactions Analysis
The reductive chemistry of benzamide derivatives has been explored, revealing that certain substituents can undergo enzymatic reduction under hypoxic conditions, leading to cytotoxic products . This indicates that the compound may also participate in similar reductive chemical reactions, which could be relevant for its potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been thoroughly investigated. The importance of the N,O-bidentate directing group in one of the compounds suggests that similar structural features in the compound could influence its reactivity and interaction with metal catalysts . The stability and reactivity of the compound under various conditions, such as in the presence of reducing agents, would be an important aspect of its chemical properties analysis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-8-13(20-17(19-11)21(2)3)10-18-16(22)12-6-7-14(23-4)15(9-12)24-5/h6-9H,10H2,1-5H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNHTNNSFDKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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